3-aminopropyl(methyl)phosphinic Acid

Overview

Description

Mechanism of Action

Target of Action

3-Aminopropyl(methyl)phosphinic Acid, also known as 3-Apmpa or SKF 97541, primarily targets the GABA B receptors . These receptors are metabotropic G protein-coupled receptors (GPCRs) that mediate the actions of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA) .

Mode of Action

3-Apmpa acts as an agonist of the GABA B receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 3-Apmpa binds to the GABA B receptors, activating them. Interestingly, while it is an agonist for the GABA B receptor, it is simultaneously antagonistic towards the GABA C receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another.

Biochemical Pathways

The activation of GABA B receptors by 3-Apmpa leads to various biochemical responses. These receptors belong to the superfamily of G-protein-coupled receptors (GPCRs) and mediate the slow and prolonged component of synaptic inhibition via indirect gating of neuronal K+ and Ca2+ channels and lowering levels of other second messenger targets like cAMP .

Result of Action

The activation of GABA B receptors by 3-Apmpa has been shown to have sedative effects in animal studies . It is also widely used in research into potential treatment of various types of drug addiction . The antagonistic action on GABA C receptors could also contribute to its overall physiological effects.

Action Environment

The action, efficacy, and stability of 3-Apmpa can be influenced by various environmental factorsFor instance, the compound is noted to be potentially harmful to the environment, with special attention required for water bodies .

Biochemical Analysis

Biochemical Properties

3-Aminopropyl(methyl)phosphinic Acid is an agonist of the GABA B receptor and simultaneously antagonistic towards the GABA C receptor . It interacts with these receptors, which are proteins, and influences their function .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating the activity of the GABA B and GABA C receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the GABA B and GABA C receptors . This can result in the inhibition or activation of these receptors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Specific information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited.

Metabolic Pathways

It is known to interact with the GABA B and GABA C receptors

Preparation Methods

The synthesis of SKF 97541 involves the reaction of 3-aminopropylphosphinic acid with methyl iodide under basic conditions. The reaction typically proceeds as follows:

Reactants: 3-aminopropylphosphinic acid and methyl iodide.

Conditions: Basic conditions, often using a base such as sodium hydroxide.

Procedure: The 3-aminopropylphosphinic acid is dissolved in a suitable solvent, such as water or ethanol. Methyl iodide is then added dropwise to the solution while maintaining the reaction mixture at a low temperature.

Chemical Reactions Analysis

SKF 97541 undergoes several types of chemical reactions, including:

Oxidation: SKF 97541 can be oxidized to form the corresponding phosphine oxide.

Reduction: The compound can be reduced to form the corresponding phosphine.

Substitution: SKF 97541 can undergo substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

SKF 97541 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in the synthesis of other gamma-aminobutyric acid type B receptor agonists.

Biology: Employed in studies investigating the role of gamma-aminobutyric acid type B receptors in various biological processes.

Comparison with Similar Compounds

SKF 97541 is similar to other gamma-aminobutyric acid type B receptor agonists, such as baclofen and CGP 35024. SKF 97541 is unique in its higher potency and selectivity for gamma-aminobutyric acid type B receptors. Compared to baclofen, SKF 97541 is approximately ten times more potent . Other similar compounds include:

Baclofen: A gamma-aminobutyric acid type B receptor agonist used clinically for the treatment of spasticity.

CGP 35024: Another potent gamma-aminobutyric acid type B receptor agonist with similar properties to SKF 97541.

Properties

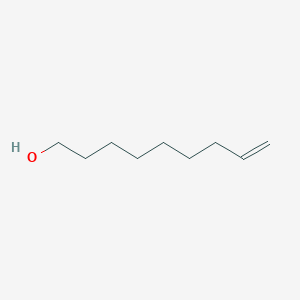

IUPAC Name |

3-aminopropyl(methyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NO2P/c1-8(6,7)4-2-3-5/h2-5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVRIDDXGZPJTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

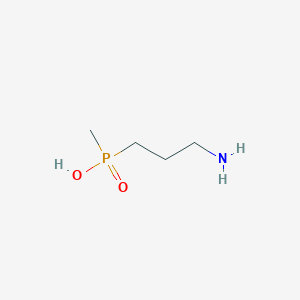

CP(=O)(CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80925969 | |

| Record name | (3-Aminopropyl)methylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127729-35-5 | |

| Record name | (3-Aminopropyl)methylphosphinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127729-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopropyl(methyl)phosphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127729355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Aminopropyl)methylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80925969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Aminopropyl)methylphosphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3-APMPA acts as a competitive antagonist at γ-aminobutyric acid C receptors (GABACRs) [, , , , ]. GABACRs are ligand-gated chloride channels, and upon activation by GABA, they mediate neuronal inhibition by allowing chloride ion influx [, ]. 3-APMPA competes with GABA for binding to the receptor, thereby preventing GABA-induced channel opening and subsequent chloride influx [, , , ]. This antagonism of GABACRs leads to reduced inhibitory neurotransmission [, ].

ANone: While the provided research focuses on the pharmacological characterization of 3-APMPA, it lacks specific details regarding its molecular formula, weight, and spectroscopic data. For precise structural information, consult dedicated chemical databases or publications focusing on its chemical synthesis.

ANone: The provided research primarily focuses on the biological activity and pharmacological profile of 3-APMPA. Information regarding its material compatibility, stability, and performance under various conditions is not covered in these papers.

ANone: The research focuses on 3-APMPA as a pharmacological tool for studying GABACRs. There is no mention of catalytic properties or applications outside of its role as a receptor antagonist.

A: Yes, some studies utilized computational chemistry and modeling to understand the interaction of 3-APMPA with GABACRs. For example, researchers have generated homology models of GABAA and GABAC receptors and docked antagonists like 3-APMPA to these models to understand the structural basis for the antagonist selectivity []. These studies provide insights into the binding modes of 3-APMPA and aid in the design of more selective and potent GABACR antagonists.

A: Several studies investigated the SAR of 3-APMPA and its analogs. For instance, replacing the methyl group in 3-APMPA with a hydrogen atom resulted in 3-aminopropylphosphonic acid (3-APA), which also acts as a GABAC receptor antagonist but with slightly lower potency [, ]. Furthermore, research on the related compound lesogaberan, a 3-aminopropylphosphinic acid derivative, explored the impact of substitutions on the 3-aminopropylphosphinic acid scaffold on GABAB receptor activity and selectivity []. These modifications provide valuable insights into the pharmacophore of 3-APMPA and facilitate the development of novel GABAC receptor ligands with improved pharmacological properties.

ANone: The provided research focuses on the scientific aspects of 3-APMPA and lacks information on SHE regulations, compliance, risk minimization, or responsible practices. When handling 3-APMPA, always follow appropriate laboratory safety procedures and consult relevant safety data sheets.

A: 3-APMPA has shown efficacy in various in vitro studies using retinal slices and isolated cells [, , , , , ]. It effectively blocks GABA-induced currents in cells expressing GABAC receptors, confirming its antagonistic properties [, , , , ]. While some studies explored its in vivo effects in animal models, demonstrating its ability to antagonize GHB-induced effects [, ], information about specific animal models or clinical trials utilizing 3-APMPA is limited in the provided research.

ANone: The provided research primarily focuses on the characterization of 3-APMPA and lacks information regarding resistance or cross-resistance mechanisms. Further research is needed to explore these aspects.

ANone: The available research primarily focuses on the pharmacological characterization of 3-APMPA and doesn't provide detailed information about its toxicological profile or long-term effects.

ANone: The provided research focuses on the fundamental properties and effects of 3-APMPA. It doesn't discuss specific drug delivery or targeting strategies.

ANone: The research primarily focuses on the pharmacological characterization of 3-APMPA. It doesn't discuss biomarkers or diagnostics related to its use.

ANone: The provided research focuses on the pharmacological characterization and biological effects of 3-APMPA and does not contain information regarding its environmental impact, degradation, or mitigation strategies.

ANone: The research primarily focuses on the pharmacological characterization of 3-APMPA and does not provide details about its dissolution, solubility, bioavailability, or their impact on efficacy.

ANone: The research primarily employs electrophysiological techniques to assess the effects of 3-APMPA. It does not delve into the specifics of analytical method validation for 3-APMPA quantification or characterization.

ANone: The provided research focuses on the scientific aspects of 3-APMPA and lacks information on quality control, assurance measures, or manufacturing processes.

ANone: The provided research primarily focuses on 3-APMPA's interaction with GABACRs. It does not mention its potential for immunogenicity or strategies for modulation.

ANone: The research primarily focuses on 3-APMPA's interaction with GABACRs. It does not discuss its potential for drug-transporter interactions or strategies for modulation.

ANone: The provided research primarily focuses on the pharmacological characterization of 3-APMPA and its interaction with GABACRs. It does not provide details regarding its potential to induce or inhibit drug-metabolizing enzymes or mitigation strategies.

ANone: The research provided primarily focuses on the pharmacological characterization of 3-APMPA. It does not provide details on its biocompatibility or biodegradability.

A: Yes, alternative GABAC receptor antagonists exist, such as TPMPA ((1,2,5,6-Tetrahydropyridine-4-yl)methylphosphinic acid), which also selectively targets GABAC receptors over GABAA and GABAB receptors []. Other compounds, like picrotoxin, can block both GABAA and GABAC receptors [, ]. The choice of antagonist depends on the specific research question and the desired selectivity profile.

ANone: The provided research focuses on the scientific aspects of 3-APMPA and does not contain information about recycling, waste management strategies, or resource efficiency.

ANone: Research on 3-APMPA utilizes standard electrophysiological setups, cell culture facilities, and molecular biology techniques common in neuroscience research. Additionally, computational chemistry tools and resources contribute to understanding its interactions with GABACRs.

A: The discovery and characterization of 3-APMPA as a selective GABAC receptor antagonist represents a significant milestone in understanding GABAC receptor pharmacology []. This discovery allowed researchers to dissect the specific contributions of GABAC receptors to various physiological processes and explore their therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)